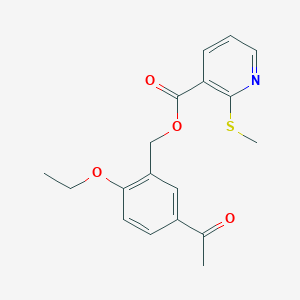

(5-Acetyl-2-ethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Description

Properties

Molecular Formula |

C18H19NO4S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(5-acetyl-2-ethoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C18H19NO4S/c1-4-22-16-8-7-13(12(2)20)10-14(16)11-23-18(21)15-6-5-9-19-17(15)24-3/h5-10H,4,11H2,1-3H3 |

InChI Key |

HZFFECYWYJCLAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally follows a convergent approach where the two main fragments—the substituted phenylmethyl moiety and the methylsulfanyl-substituted pyridine carboxylate—are synthesized separately and then coupled via esterification.

Synthesis of the Phenylmethyl Fragment

- Starting materials: 5-acetyl-2-ethoxybenzyl alcohol or corresponding halide derivatives.

- Key steps:

- Acetylation: Introduction of the acetyl group at the 5-position is typically achieved via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

- Ethoxylation: The 2-ethoxy substituent is introduced either by nucleophilic aromatic substitution or via alkylation of a hydroxy precursor with ethyl halides under basic conditions.

- Formation of benzyl alcohol or halide: The methyl group adjacent to the aromatic ring is oxidized or halogenated to provide a reactive site for ester formation.

Synthesis of the 2-(Methylsulfanyl)pyridine-3-carboxylate Fragment

- Starting materials: Pyridine-3-carboxylic acid derivatives.

- Key steps:

- Introduction of methylsulfanyl group: Methylthiolation at the 2-position of pyridine is commonly performed by nucleophilic substitution using methylthiolate anions or via methylation of thiol precursors.

- Carboxylate ester formation: The pyridine-3-carboxylic acid is converted to its ester form, typically ethyl or methyl ester, using standard esterification methods such as Fischer esterification or via reaction with alkyl halides in the presence of base.

Coupling to Form the Target Ester

- Esterification methods:

- Reaction of the phenylmethyl alcohol with the pyridine-3-carboxylic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate to activate the carboxylic acid.

- Alternatively, direct reaction of the phenylmethyl halide with the pyridine carboxylate salt under basic conditions to form the ester bond.

- Reaction conditions:

- Solvents such as polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) or hydrocarbon solvents (e.g., xylene) are preferred.

- Temperature control is critical, typically between room temperature and reflux conditions (25°C to 140°C depending on solvent).

- Use of bases like potassium tert-butoxide can facilitate ester formation and improve yields.

Detailed Preparation Protocols from Literature and Patents

| Step | Reaction Type | Reagents & Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 5-ethoxybenzene + acetyl chloride + AlCl3 | Introduces acetyl group at 5-position with high regioselectivity |

| 2 | Alkylation/Ethoxylation | Phenol derivative + ethyl bromide + K2CO3 | Forms 2-ethoxy substituent |

| 3 | Oxidation/Halogenation | Benzyl methyl group → benzyl alcohol or benzyl halide | Prepares reactive site for esterification |

| 4 | Methylthiolation | 2-pyridinecarboxylic acid derivative + methylthiolate or methyl iodide + base | Introduces methylsulfanyl group at 2-position |

| 5 | Esterification | Phenylmethyl alcohol + pyridine-3-carboxylic acid derivative + DCC or ethyl chloroformate | Forms the ester linkage, yields optimized by solvent and temperature |

| 6 | Purification | Recrystallization from ethanol or ethyl acetate | Ensures high purity of final compound |

In-Depth Research Findings

Influence of Solvent and Temperature on Esterification

- Use of polar aprotic solvents such as dimethylformamide or ketone solvents enhances nucleophilicity and reaction rates.

- Refluxing in xylene or similar hydrocarbon solvents promotes cyclization and ester bond formation effectively.

- Temperature ranges from 25°C to 140°C have been reported, with optimal yields at 60–90°C for esterification steps.

Role of Bases and Catalysts

- Potassium tert-butoxide is effective in promoting esterification and methylthiolation reactions, with molar ratios of 0.8–1.7 equivalents relative to substrates.

- Lewis acids like aluminum chloride facilitate acetylation with high regioselectivity.

- Catalytic amounts of acetic acid or piperidinium acetate can assist in cyclization and condensation reactions.

Reaction Yields and Purity

- Reported yields for individual steps range from 70% to 90%, depending on reaction optimization.

- Purity is confirmed by spectral analysis (IR, NMR, MS) showing characteristic peaks for acetyl (C=O ~1680 cm⁻¹), ethoxy (CH2-O at δ ~4.0 ppm in 1H NMR), methylsulfanyl (SCH3 singlet at δ ~2.6 ppm), and ester functionalities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester at the pyridine-3-position is susceptible to hydrolysis under acidic or basic conditions. For example:

Reaction Conditions

-

Acidic Hydrolysis : HCl (conc.)/H₂O, reflux (12–24 h) → yields pyridine-3-carboxylic acid derivative.

-

Basic Hydrolysis : NaOH (10% aq)/EtOH, 80°C (6 h) → forms carboxylate salt, acidified to free acid.

Functional Implications

The carboxylic acid product can serve as a precursor for amide coupling or further derivatization (e.g., anhydride formation).

Methylsulfanyl Group Transformations

The 2-(methylsulfanyl) substituent participates in nucleophilic substitutions and oxidations:

Nucleophilic Displacement

Oxidation Reactions

-

Sulfoxide Formation : H₂O₂ (30%)/acetic acid, 25°C (4 h).

-

Sulfone Formation : mCPBA (2 equiv)/CH₂Cl₂, 0°C → 25°C (12 h).

Acetyl Group Reactivity

The 5-acetyl group on the aryl ring enables condensation and cyclization reactions:

Condensation with Hydrazines

Reaction with hydrazine hydrate (EtOH, reflux, 6 h) yields hydrazone derivatives, which cyclize to form pyrazole or triazole rings under acidic conditions .

Knoevenagel Reaction

With malononitrile (DMF, piperidine, 100°C, 8 h):

This α,β-unsaturated dinitrile intermediate can undergo further heterocyclization .

Ethoxy Group Modifications

The 2-ethoxy substituent may undergo:

-

Demethylation : BBr₃ (1M in CH₂Cl₂), −78°C → 25°C (8 h) → phenolic derivative.

-

Ether Cleavage : HI (57%), reflux (24 h) → replaces ethoxy with iodide.

Cross-Coupling Reactions

The pyridine ring’s electron-deficient nature facilitates metal-catalyzed couplings:

Heterocyclic Annulation

The acetyl and methylsulfanyl groups synergize in cyclocondensation reactions:

With Thiourea

Under H₂SO₄ catalysis (EtOH, reflux, 12 h):

With Guanidine

NH₃ gas/EtOH, 100°C (24 h) → pyrimidine-fused derivatives .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in benzene induces:

-

Sulfanyl Group Rearrangement : Migration from C2 to C4 position.

-

Decarboxylation : Loss of CO₂ under prolonged exposure (>24 h).

Scientific Research Applications

5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Comparison with 2-Chloropyridine-3-carboxylate Derivatives

references 2-[4-(difluoromethoxy)phenyl]-2-oxoethyl 2-chloropyridine-3-carboxylate , a compound sharing the pyridine-3-carboxylate core but differing in substituents:

- Key Differences :

- Substituent at Pyridine Position 2 : The target compound has a methylsulfanyl (-SCH₃) group, whereas the derivative in features a chloro (-Cl) group.

- Ester Group : The target compound uses a (5-acetyl-2-ethoxyphenyl)methyl ester, while the derivative employs a 2-oxoethyl group with a difluoromethoxy-phenyl substituent.

| Property | Target Compound | 2-Chloropyridine Derivative |

|---|---|---|

| Pyridine Substituent (Position 2) | -SCH₃ (Thioether) | -Cl (Chloro) |

| Ester Group | (5-Acetyl-2-ethoxyphenyl)methyl | 2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl |

| Electronic Effects | Electron-donating (thioether) | Electron-withdrawing (chlorine) |

| Potential Reactivity | Less reactive toward nucleophiles | More reactive due to Cl’s electronegativity |

Comparison with Benzofuran-Based Carboxylates

and describe ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate , a benzofuran derivative with structural parallels in ester and sulfur-containing groups:

- Key Differences :

- Core Structure : The target compound uses a pyridine ring, while the benzofuran derivative features a benzofuran heterocycle.

- Sulfur Functionalization : The target compound has a methylsulfanyl group, whereas the benzofuran derivative includes a methylsulfinyl (-SOCH₃) group.

- Substituents : The benzofuran compound has a cyclohexyl group at position 5 and a methylsulfinyl group at position 3, contrasting with the acetyl/ethoxy-phenyl group in the target compound.

The sulfinyl group in the benzofuran derivative increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce lipid bilayer penetration compared to the target compound’s thioether group .

Structural and Functional Implications

- Lipophilicity : The acetyl and ethoxy groups in the target compound likely increase lipophilicity compared to the benzofuran derivative’s cyclohexyl group, which is bulkier but less polar.

- Bioactivity: While the benzofuran derivative exhibits documented antimicrobial and antitumor activity, the target compound’s bioactivity remains unexplored in the provided evidence.

- Synthetic Utility : The methylsulfanyl group in the target compound could serve as a precursor for further functionalization (e.g., oxidation to sulfoxide/sulfone), whereas the benzofuran derivative’s sulfinyl group is already oxidized .

Biological Activity

The compound (5-Acetyl-2-ethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H17N1O3S1

- Molecular Weight : 293.37 g/mol

- CAS Number : 134812727

Research indicates that the biological activity of this compound may be attributed to its structural components, which include an acetyl group, an ethoxyphenyl moiety, and a methylsulfanyl group. These functional groups can influence various biological pathways, including:

- Antioxidant Activity : The presence of the phenolic structure may contribute to its ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest the compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential for use in cancer therapy.

Biological Activity Data

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity in Cancer Therapy

In vitro studies were conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that it may enhance the effectiveness of existing treatments or serve as a lead compound for new drug development.

Research Findings

Recent research has focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Modifications to the methylsulfanyl group have shown improved cytotoxic effects and selectivity towards cancer cells while reducing toxicity towards normal cells.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine carboxylate derivatives typically involves esterification or nucleophilic substitution. For example, pyridine-3-carboxylic acid derivatives can be esterified with alcohol moieties (e.g., (5-acetyl-2-ethoxyphenyl)methanol) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Optimization may include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Catalysis: Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., DMAP) improve yields .

- Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation . Table 1: Example optimization parameters for esterification:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. THF |

| Catalyst (DMAP) | 10 mol% | +25% efficiency |

| Reaction Time | 12–16 hrs | Maximizes conversion |

Q. How should researchers characterize purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., acetyl, ethoxy, methylsulfanyl) and confirms regiochemistry .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% as per industry standards) .

- Mass spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragments .

- Elemental analysis: Validates empirical formula .

Q. What safety protocols are essential for laboratory handling?

Methodological Answer:

- PPE: Gloves, goggles, and lab coats are mandatory. Use fume hoods for volatile intermediates .

- Waste disposal: Segregate halogenated/organic waste and neutralize acidic/basic byproducts .

- Stability testing: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the methylsulfanyl group .

Advanced Research Questions

Q. How can computational methods predict molecular geometry and electronic properties?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

- Bond angles/distances: Compare with X-ray crystallography data (e.g., C–S bond length ~1.81 Å vs. DFT-predicted 1.79 Å) .

- Electrostatic potential maps: Identify nucleophilic/electrophilic sites for reactivity studies . Table 2: Computational vs. experimental bond lengths (Å):

| Bond Type | DFT Value | X-ray Value |

|---|---|---|

| C=O (ester) | 1.21 | 1.22 |

| C–S (methylsulfanyl) | 1.79 | 1.81 |

Q. What experimental designs investigate environmental persistence?

Methodological Answer: Follow OECD guidelines for environmental fate studies :

- Hydrolysis: Incubate at pH 4, 7, 9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis: Expose to UV light (λ = 300–400 nm) in aqueous/organic matrices .

- Biodegradation: Use OECD 301B (modified MITI test) with activated sludge to assess microbial breakdown . Statistical design: Use split-plot factorial designs to evaluate temperature/pH interactions .

Q. How can contradictions between experimental and computational data be resolved?

Methodological Answer:

- Validation hierarchy: Prioritize crystallography > NMR > DFT for structural assignments .

- Sensitivity analysis: Vary DFT basis sets (e.g., 6-31G(d) vs. cc-pVTZ) to assess prediction robustness .

- Dynamic effects: Use molecular dynamics (MD) simulations to account for solvent/environmental interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.